REACTION_SMILES
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[CH3:9][CH2:10][O:11][C:12](=[O:13])[C:14]#[CH:15].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([I:7])[cH:8]1>>[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([C:15]#[C:14][C:12]([O:11][CH2:10][CH3:9])=[O:13])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(I)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)C#Cc1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |